molecular formula C17H18N2O B8180628 (R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8180628
M. Wt: 266.34 g/mol
InChI Key: UCJZWXYRFWPQSW-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dihydrooxazole ring fused with a pyridine ring, along with an isopropyl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(6-phenylpyridin-2-yl)ethanamine with isopropyl isocyanate, followed by cyclization to form the dihydrooxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of ®-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole derivatives, dihydro derivatives, and substituted phenyl or pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-2-(6-phenylpyridin-2-yl)oxazole
  • 4-Isopropyl-2-(6-phenylpyridin-2-yl)-5,6-dihydrooxazole
  • 4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrothiazole

Uniqueness

®-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both isopropyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4R)-2-(6-phenylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12(2)16-11-20-17(19-16)15-10-6-9-14(18-15)13-7-4-3-5-8-13/h3-10,12,16H,11H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJZWXYRFWPQSW-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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